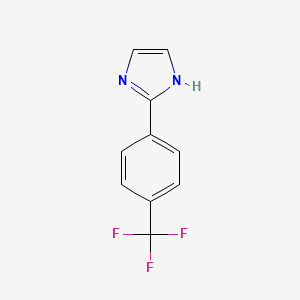

2-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDKWZQLMUSLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466520 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34898-30-1 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole"

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of this compound, a key building block in modern medicinal chemistry and materials science. We will move beyond simple procedural lists to explore the underlying principles that govern experimental choices, ensuring a robust and reproducible outcome for researchers, scientists, and drug development professionals.

The synthesis of 2,4,5-trisubstituted imidazoles is most effectively achieved through multicomponent reactions, which offer superior atomic economy by incorporating all atoms from the reactants into the final product.[1] For the target molecule, this compound, the Debus-Radziszewski imidazole synthesis is the method of choice.[2][3][4][5] This reaction, first reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, condenses a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia to form the imidazole core.[1][6]

The selection of this pathway is deliberate. It allows for the direct and efficient construction of the desired C2-arylated imidazole scaffold from commercially available starting materials. While classic implementations sometimes involved harsh conditions, modern variations provide excellent yields for a wide range of substrates.[1][7]

Reaction Mechanism

The reaction proceeds in two conceptual stages, beginning with the condensation of the 1,2-dicarbonyl (glyoxal) with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.[2][3][4] This reactive diimine then undergoes condensation with the aldehyde, 4-(trifluoromethyl)benzaldehyde, followed by cyclization and oxidation (aromatization) to yield the stable imidazole ring.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. ijprajournal.com [ijprajournal.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical data, predicted spectral characteristics, and established experimental protocols for property determination. While experimentally verified data for this specific molecule is limited in publicly accessible literature, this guide provides a robust framework for its characterization, drawing upon data from closely related analogues and established analytical methodologies.

Introduction and Molecular Overview

This compound belongs to the substituted imidazole class of compounds. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The incorporation of a trifluoromethylphenyl group can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for drug design. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in research and development, influencing aspects from synthetic route optimization to formulation and biological activity.

Molecular Structure:

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The following table summarizes key computed physicochemical properties for this compound. It is important to note that these values are derived from computational models and should be confirmed by experimental determination.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇F₃N₂ | - |

| Molecular Weight | 212.17 g/mol | [1] |

| Exact Mass | 212.05613272 Da | [1] |

| pKa (acidic) | 12.11 ± 0.10 | [1] |

| XLogP3 (LogP) | 2.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 28.7 Ų | [1] |

| Rotatable Bond Count | 1 | [1] |

| CAS Number | 34898-30-1 | [2] |

Synthesis and Characterization

Proposed Synthesis: Modified Radziszewski Reaction

A plausible and efficient route for the synthesis of this compound is the Radziszewski imidazole synthesis. This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Reaction Scheme:

Glyoxal (a 1,2-dicarbonyl compound) can be reacted with 4-(trifluoromethyl)benzaldehyde in the presence of an ammonia source, typically ammonium acetate, in a suitable solvent like glacial acetic acid.

Caption: Proposed synthesis via the Radziszewski reaction.

A general procedure, adapted from the synthesis of similar imidazole derivatives, would involve refluxing equimolar amounts of glyoxal and 4-(trifluoromethyl)benzaldehyde with an excess of ammonium acetate in glacial acetic acid. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized to precipitate the crude product, which can then be purified by recrystallization or column chromatography.

Predicted Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the imidazole and phenyl protons.

-

Imidazole Protons (H4, H5): These protons are anticipated to appear as a singlet or two closely spaced doublets in the region of δ 7.0-7.5 ppm.

-

Phenyl Protons: The protons on the trifluoromethyl-substituted phenyl ring will likely appear as two doublets in the aromatic region (δ 7.5-8.2 ppm), characteristic of a para-substituted benzene ring. The electron-withdrawing nature of the trifluoromethyl group will likely shift these protons downfield.

-

N-H Proton: A broad singlet corresponding to the imidazole N-H proton is expected, typically in the downfield region (δ 12-14 ppm), and its position may vary with solvent and concentration.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Imidazole Carbons: The C2 carbon, attached to the phenyl ring, is expected to be in the range of δ 145-150 ppm. The C4 and C5 carbons should appear at approximately δ 120-130 ppm.

-

Phenyl Carbons: The carbon atoms of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm). The carbon attached to the trifluoromethyl group will be a quaternary signal, and the carbon attached to the imidazole ring will also be a quaternary signal. The trifluoromethyl group itself will likely appear as a quartet due to C-F coupling.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are expected for the C-H stretching of the aromatic rings.

-

C=N and C=C Stretch: Medium to strong bands in the 1450-1620 cm⁻¹ region are anticipated for the C=N and C=C stretching vibrations within the imidazole and phenyl rings.

-

C-F Stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

3.2.4. Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 212, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the imidazole ring.

Experimental Protocols for Physicochemical Characterization

To obtain reliable experimental data, the following standardized protocols are recommended.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed glass vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal for this purpose.[3]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).[3]

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Data Analysis: Express the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).[3]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining the n-octanol/water partition coefficient (LogP), which is a measure of a compound's lipophilicity. This method is generally suitable for compounds with LogP values between -2 and 4. [4] Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases.

-

Sample Preparation: Prepare a stock solution of the compound in the n-octanol-saturated water phase.

-

Partitioning: In a suitable vessel, combine a known volume of the aqueous stock solution with a known volume of the water-saturated n-octanol.

-

Equilibration: Shake the vessel for a sufficient time to allow for partitioning equilibrium to be reached. Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully remove aliquots from both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Conclusion

This compound is a compound with significant potential in various scientific domains. This technical guide has provided a comprehensive overview of its key physicochemical properties, including computed data, predicted spectral characteristics, and detailed protocols for experimental determination. While a complete set of experimentally verified data is not yet widely available, the information and methodologies presented herein offer a solid foundation for researchers to characterize and effectively utilize this compound in their work. The provided protocols for determining solubility, pKa, and LogP are based on internationally recognized standards and are crucial for any in-depth study of this and similar molecules.

References

-

Synthesis of 2-(4-hydroxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole. Mol-Instincts. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

-

pKa and log p determination. Slideshare. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. Available at: [Link]

-

How to calculate pKa. BYJU'S. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

-

Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data. Available at: [Link]

-

Solubility of Imidazoles in Alcohols. ResearchGate. Available at: [Link]

-

trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. Available at: [Link]

-

Solubility of Imidazoles in Ethers. ResearchGate. Available at: [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Semantic Scholar. Available at: [Link]

-

Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD. Available at: [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available at: [Link]

-

1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole. PMC. Available at: [Link]

-

Imidazole. Wikipedia. Available at: [Link]

-

1-(4-Trifluoromethylphenyl)imidazole. PubChem. Available at: [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

-

2-(4-methylphenyl)-1H-imidazole. Chemical Synthesis Database. Available at: [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Available at: [Link]

-

Final Report. Regulations.gov. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available at: [Link]

-

Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Available at: [Link]

- CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. Google Patents.

-

2-[4-(TRIFLUOROMETHYL)PHENYL]-1H-IMIDAZOLE (1 x 10 g). Reagentia. Available at: [Link]

-

Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega. Available at: [Link]

-

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid. PubChem. Available at: [Link]

-

1-PHENYL-2-[(4-TRIFLUOROMETHYL)-PHENYL]-1H-IMIDAZOLE. SpectraBase. Available at: [Link]

-

2-Fluoro-1-[4-(trifluoromethyl)phenyl]imidazole. PubChem - NIH. Available at: [Link]

-

1-methyl-4-phenyl-5-(trifluoromethyl)-1H-imidazole. Chemical Synthesis Database. Available at: [Link]

-

1H-Imidazole, 2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl). PubChem. Available at: [Link]

-

1H-Imidazole, 2,4,5-triphenyl-. the NIST WebBook. Available at: [Link]

-

1H-Imidazole, 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]. PharmaCompass.com. Available at: [Link]

-

1H-Imidazole, 4-methyl-. the NIST WebBook. Available at: [Link]

Sources

- 1. 2-[4-(TRIFLUOROMETHYL)PHENYL]-1H-IMIDAZOLE (1 x 10 g) | Reagentia [reagentia.eu]

- 2. instanano.com [instanano.com]

- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 2-(4-(trifluoromethyl)phenyl)-1H-imidazole. As a molecule of significant interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document outlines detailed, field-proven protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide presents a robust, predictive analysis of its spectroscopic signature. This is achieved through a meticulous examination of the constituent functional groups—the 1H-imidazole ring and the 4-(trifluoromethyl)phenyl moiety—and by drawing upon established principles of spectroscopy and extensive data from structurally analogous compounds. Each predicted spectral feature is accompanied by a detailed justification, providing a reliable framework for the identification and characterization of this and similar molecules.

Introduction: The Significance of this compound

The imidazole nucleus is a ubiquitous scaffold in biologically active molecules, renowned for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and metal coordination. Its incorporation into pharmaceutical agents is often associated with favorable metabolic stability and pharmacokinetic profiles. The introduction of a trifluoromethylphenyl group at the 2-position of the imidazole ring is a strategic design element. The trifluoromethyl group (CF₃) is a powerful electron-withdrawing moiety that can significantly modulate the electronic properties of the entire molecule, influencing its acidity, basicity, and potential for intermolecular interactions. Furthermore, the lipophilicity of the CF₃ group can enhance membrane permeability, a critical factor in drug efficacy.

Given these promising attributes, the unambiguous structural elucidation of this compound is a prerequisite for its advancement in any research and development pipeline. This guide provides the foundational spectroscopic knowledge required for its confident identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and electronic environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for obtaining high-quality NMR spectra of the title compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for imidazole-containing compounds as it can help in observing the exchangeable N-H proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and the presence of the CF₃ group (which can lead to long relaxation times for the quaternary carbon), an extended acquisition time and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

-

Typical spectral width: 0 to 160 ppm.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation. Phase and baseline correct the resulting spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Justification |

| ~12.8 | Broad Singlet | 1H | N-H (Imidazole) | The imidazole N-H proton is acidic and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to be a broad signal at a downfield position due to hydrogen bonding with the solvent.[1] |

| ~8.20 | Doublet | 2H | H-2', H-6' (Phenyl) | These protons are ortho to the electron-withdrawing imidazole group and will be deshielded. They will appear as a doublet due to coupling with H-3' and H-5'. |

| ~7.85 | Doublet | 2H | H-3', H-5' (Phenyl) | These protons are ortho to the strongly electron-withdrawing CF₃ group, leading to significant deshielding. They will appear as a doublet due to coupling with H-2' and H-6'. |

| ~7.30 | Singlet | 2H | H-4, H-5 (Imidazole) | In the absence of substitution at positions 4 and 5 of the imidazole ring, the two protons are chemically equivalent and will appear as a singlet. Their chemical shift is in the typical range for imidazole protons.[2] |

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is as follows:

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~146.5 | C-2 (Imidazole) | The C-2 carbon of the imidazole ring is typically the most deshielded carbon of the ring, appearing at a significantly downfield position. |

| ~134.0 | C-1' (Phenyl) | This is the quaternary carbon of the phenyl ring attached to the imidazole. |

| ~130.0 (q, JCF ≈ 32 Hz) | C-4' (Phenyl) | This quaternary carbon is directly attached to the CF₃ group and will appear as a quartet due to coupling with the three fluorine atoms. |

| ~128.5 | C-2', C-6' (Phenyl) | These carbons are ortho to the imidazole substituent. |

| ~126.0 (q, JCF ≈ 4 Hz) | C-3', C-5' (Phenyl) | These carbons are meta to the CF₃ group and will show a smaller quartet coupling. |

| ~124.0 (q, JCF ≈ 272 Hz) | CF₃ | The carbon of the trifluoromethyl group will appear as a strong quartet with a large one-bond C-F coupling constant. |

| ~122.0 | C-4, C-5 (Imidazole) | The C-4 and C-5 carbons of the imidazole ring are expected to be nearly equivalent and appear in this region. |

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the imidazole N-H and C-H bonds, the aromatic C=C bonds, and the strong C-F bonds of the trifluoromethyl group.

Experimental Protocol: FTIR Analysis

A standard protocol for obtaining the FTIR spectrum is:

-

Sample Preparation: The solid sample can be prepared as a KBr (potassium bromide) pellet.

-

Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR)-FTIR can be used:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) and ratio it against the sample spectrum to obtain the absorbance spectrum.

-

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| 3300 - 2500 | Broad, Medium | N-H stretch (Imidazole) | The N-H stretching vibration in imidazoles appears as a broad band due to extensive intermolecular hydrogen bonding. |

| 3150 - 3000 | Medium to Weak | Aromatic and Imidazole C-H stretch | These are the stretching vibrations of the C-H bonds on the phenyl and imidazole rings. |

| 1610, 1580, 1500 | Medium to Strong | C=C and C=N stretching (Aromatic and Imidazole) | These bands are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings. |

| 1325 | Very Strong | Symmetric C-F stretch (CF₃) | The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions. The symmetric stretch is typically very intense. |

| 1160, 1120 | Strong | Asymmetric C-F stretch (CF₃) | The asymmetric C-F stretching vibrations also appear as strong bands in the fingerprint region. |

| 850 | Strong | Out-of-plane C-H bend (1,4-disubstituted benzene) | This strong absorption is characteristic of the out-of-plane bending of the two adjacent hydrogens on the para-substituted phenyl ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used. This is a "hard" ionization technique that induces fragmentation, providing valuable structural information.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation Pattern

The predicted major fragments in the EI mass spectrum of this compound are listed below. The molecular formula is C₁₀H₇F₃N₂ and the exact mass is approximately 212.06 g/mol .

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss | Justification |

| 212 | [C₁₀H₇F₃N₂]⁺˙ | - | Molecular ion (M⁺˙) |

| 185 | [C₁₀H₆F₃N]⁺˙ | HCN | Loss of hydrogen cyanide from the imidazole ring is a characteristic fragmentation pathway for imidazoles. |

| 145 | [C₇H₄F₃]⁺ | C₃H₃N₂ | Cleavage of the bond between the phenyl ring and the imidazole ring, leading to the formation of the 4-(trifluoromethyl)phenyl cation. |

| 118 | [C₇H₅N₂]⁺ | C₃H₂F₃ | Cleavage of the bond between the phenyl ring and the imidazole ring, with charge retention on the imidazole-containing fragment. |

| 91 | [C₄H₃N₂]⁺ | C₆H₄F₃ | Fragmentation of the imidazole ring itself. |

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. The presented protocols are based on standard, validated methodologies, and the predicted spectral data are grounded in the established principles of NMR, IR, and Mass Spectrometry, and supported by data from structurally related compounds. This guide is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, enabling the confident identification and further investigation of this and other novel imidazole derivatives.

References

-

Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

- Mohandas, T., Sathishkumar, R., Jayabharathi, J., Pasupathi, A., & Sakthivel, P. (2014). 1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o760.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

- de Oliveira, C. S., de Oliveira, R. B., & dos Santos, R. G. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(16), 4947.

-

International Journal of Pharmaceutical and Medical Research. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]

- Khan, I., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 13(40), 28267-28280.

-

SpectraBase. (n.d.). 1-PHENYL-2-[(4-TRIFLUOROMETHYL)-PHENYL]-1H-IMIDAZOLE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- El-Faham, A., et al. (2017). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.

- Wang, Z., et al. (2021). Rational Molecular Design of Phenanthroimidazole-Based Fluorescent Materials toward High-Efficiency Deep-Blue OLEDs by Molecular Isomer Engineering. ACS Applied Materials & Interfaces, 13(39), 46849-46858.

-

Molbank. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Retrieved from [Link]

- Rasayan Journal of Chemistry. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Rasayan J. Chem., 15(3), 1861-1866.

-

RSC Publishing. (n.d.). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). Retrieved from [Link]

Sources

"biological activity of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole"

An In-depth Technical Guide to the Biological Activity of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole

Executive Summary

The imidazole nucleus is a cornerstone of medicinal chemistry, integral to numerous natural products and synthetic drugs.[1][2] When combined with a trifluoromethylphenyl moiety, a group known for enhancing metabolic stability and receptor binding, the resulting molecule, this compound, presents a scaffold of significant interest for drug discovery. This guide synthesizes current knowledge on the biological activities of this compound and its close analogs, focusing on its role as a potent enzyme inhibitor, particularly of cytochrome P450, and its potential applications in oncology and anti-inflammatory research. We provide detailed experimental protocols and mechanistic insights to empower researchers in their exploration of this promising chemical entity.

Introduction: The Strategic Combination of Imidazole and Trifluoromethyl Moieties

The imidazole ring is an aromatic five-membered heterocycle containing two nitrogen atoms. Its unique properties, including its ability to act as both a hydrogen bond donor and acceptor and its amphoteric nature, make it a privileged scaffold in drug design.[2][3] It is a key component of essential biomolecules like the amino acid histidine and purines.[1] Consequently, imidazole derivatives have been developed into a wide array of therapeutic agents with antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5]

The incorporation of a trifluoromethyl (-CF3) group into a drug candidate is a well-established strategy in modern medicinal chemistry.[6] This highly electronegative group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[6] The strategic placement of a -CF3 group on the phenyl ring of 2-phenyl-1H-imidazole is therefore a deliberate design choice aimed at enhancing its pharmacological profile.

This guide focuses on the convergence of these two powerful moieties in the molecule this compound, exploring its synthesis, biological activities, and the experimental methodologies used for its evaluation.

Synthesis and Characterization

The synthesis of 2-aryl-1H-imidazoles can be achieved through several established methods. A common and effective approach is the multicomponent reaction involving an appropriate benzil or α-hydroxyketone, an aldehyde (in this case, 4-(trifluoromethyl)benzaldehyde), and an ammonia source like ammonium acetate.

Below is a generalized workflow for the synthesis of 2,4,5-trisubstituted imidazoles, which can be adapted for the target compound.

Caption: Generalized synthetic workflow for 2-aryl-imidazole derivatives.

Core Biological Activity: Enzyme Inhibition

A predominant biological activity of many imidazole-containing compounds is the inhibition of heme-containing enzymes, most notably the cytochrome P450 (CYP450) superfamily.[7]

Mechanism of Cytochrome P450 Inhibition

The CYP450 enzymes are critical for the metabolism of a vast number of drugs, xenobiotics, and endogenous compounds. Inhibition of these enzymes is a primary cause of drug-drug interactions. Imidazole derivatives are well-documented inhibitors of multiple CYP450 isoforms.[7]

The mechanism of inhibition typically involves the coordination of the non-protonated nitrogen atom (N-3) of the imidazole ring to the ferric or ferrous iron atom within the enzyme's heme prosthetic group.[8] This binding event can be competitive, displacing the natural substrate, and often results in a characteristic "Type II" difference spectrum upon spectrophotometric analysis.[8] The strength of this interaction determines the inhibitory potency (Ki) of the compound. The trifluoromethyl group on the phenyl ring can further enhance binding affinity through favorable interactions within the enzyme's active site.

Caption: Mechanism of CYP450 inhibition by imidazole nitrogen coordination.

Significance in Drug Development

The ability to inhibit CYP450 enzymes makes this compound and its derivatives valuable as:

-

Pharmacokinetic Modulators: Co-administration can boost the systemic exposure of other drugs that are rapidly metabolized by CYP450s.

-

Mechanistic Probes: They can be used in research to elucidate the role of specific CYP450 isoforms in metabolic pathways.

-

Therapeutic Agents: In some diseases, such as certain cancers, inhibiting specific CYP450 enzymes that produce pro-carcinogenic metabolites can be a therapeutic strategy.

Potential Therapeutic Applications

Beyond enzyme inhibition, the imidazole scaffold is associated with a broad spectrum of pharmacological activities.

Anticancer Activity

Numerous substituted imidazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4][9][10] The mechanisms are diverse and include:

-

Tubulin Polymerization Inhibition: Some imidazoles bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[10]

-

Kinase Inhibition: The imidazole scaffold can be elaborated to target the ATP-binding site of various protein kinases involved in cancer signaling.

-

Nitric Oxide Synthase Inhibition: Selective inhibition of nitric oxide synthase is a target in certain tumors.[4]

The this compound core serves as an excellent starting point for the design of novel anticancer agents.

Anti-inflammatory and Antimicrobial Activities

Derivatives of 2,4,5-triphenyl-1H-imidazole have been synthesized and shown to possess both anti-inflammatory and antimicrobial properties.[11][12] The anti-inflammatory mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[12] The antimicrobial and antifungal activities are also well-documented for azole compounds, which interfere with ergosterol biosynthesis in fungal cell membranes.[7]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound, standardized in vitro assays are essential.

Protocol: Cytochrome P450 Inhibition Assay (Fluorometric)

This protocol describes a high-throughput method to determine the IC50 of a test compound against a specific CYP450 isoform.

Objective: To quantify the inhibitory potency of this compound against human CYP3A4.

Materials:

-

Recombinant human CYP3A4 enzyme and CPR/cytochrome b5 membranes.

-

Fluorogenic probe substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC).

-

NADPH regenerating system (e.g., G6P, G6PDH).

-

Potassium phosphate buffer (pH 7.4).

-

Test compound: this compound, dissolved in DMSO.

-

Positive control inhibitor (e.g., Ketoconazole).

-

96-well black microplates.

-

Fluorescence plate reader.

Methodology:

-

Prepare Reagent Master Mix: In potassium phosphate buffer, prepare a master mix containing the CYP3A4 enzyme and the NADPH regenerating system.

-

Compound Dilution: Perform a serial dilution of the test compound in buffer to create a range of concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO-only vehicle control.

-

Assay Plate Setup: To the wells of the 96-well plate, add 50 µL of the appropriate compound dilution or control.

-

Enzyme Addition: Add 100 µL of the Reagent Master Mix to each well and pre-incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 50 µL of the BFC substrate solution to each well to start the reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence reader pre-set to 37°C. Read the fluorescence (Excitation: 405 nm, Emission: 535 nm) every minute for 30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the fluorescence vs. time plot.

-

Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for the CYP450 fluorometric inhibition assay.

Protocol: In Vitro Antiproliferative MTT Assay

This protocol assesses the compound's ability to inhibit cancer cell growth.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound against a human cancer cell line (e.g., A549 lung carcinoma).

Materials:

-

A549 human lung carcinoma cells.

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS).

-

Test compound and positive control (e.g., Doxorubicin).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

96-well clear tissue culture plates.

-

Spectrophotometric plate reader (570 nm).

Methodology:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle and positive controls.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot percent viability versus the logarithm of the compound concentration and fit the curve to determine the GI50 value.

-

Data Summary and Future Directions

While specific quantitative data for the parent compound this compound is not broadly published, data from analogous imidazole inhibitors of CYP450 enzymes can provide a benchmark.

Table 1: Representative Inhibitory Potency (Ki) of Imidazole Derivatives Against Human CYP450 Isoforms

| Compound Class | CYP Isoform | Representative Ki Range (µM) | Reference |

| Sulconazole | CYP2C9 | ~0.01 | [7] |

| Clotrimazole | CYP3A4 | ~0.02 | [7] |

| Miconazole | CYP2C19 | ~0.05 | [7] |

| Tioconazole | CYP2E1 | ~0.4 | [7] |

This table presents data for structurally related antifungal imidazole drugs to provide context for expected potency.

Future Directions:

-

Systematic SAR Studies: Synthesize and test analogs by modifying the substitution pattern on the phenyl ring and the imidazole core to optimize potency and selectivity.

-

In Vivo Evaluation: Promising candidates should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy in disease models.

-

Target Deconvolution: For compounds with strong antiproliferative activity, further studies are needed to identify the precise molecular target (e.g., tubulin, specific kinases).

Conclusion

The this compound scaffold represents a molecule of high strategic value in modern drug discovery. Its inherent ability to interact with heme-containing enzymes, combined with the favorable properties imparted by the trifluoromethyl group, makes it a potent CYP450 inhibitor and a promising starting point for the development of novel therapeutics in oncology and beyond. The experimental frameworks provided in this guide offer a robust starting point for researchers to unlock the full potential of this versatile chemical entity.

References

- Vertex AI Search. Synthesis of 2-(4-hydroxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole.

- ResearchGate. Substituted Imidazole of 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5yl)methyl]-1-piperazinyl]pyrimidine Inactivates Cytochrome P450 2D6 by Protein Adduction.

- PMC. 1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole.

- Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives.

- Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives.

- ResearchGate. (PDF) Imidazole: Having Versatile Biological Activities.

- PMC - NIH. 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole.

- IJFMR. Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative.

- IJPPR. A Review on “Imidazole and Various Biological Activities”.

- PMC - PubMed Central. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity.

- Google Patents. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

- PMC - NIH. 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole.

- ACS Omega. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines.

- iMedPub. In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives.

- SciSpace. Imidazole: Having Versatile Biological Activities.

- PubMed. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions.

- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- PubMed - NIH. Inhibition of cytochromes P450 by antifungal imidazole derivatives.

- MDPI. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

- BOC Sciences. The Role of Imidazole Derivatives in Modern Drug Discovery.

- ResearchGate. (PDF) Overview on Biological Activities of Imidazole Derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. ijfmr.com [ijfmr.com]

- 5. researchgate.net [researchgate.net]

- 6. jelsciences.com [jelsciences.com]

- 7. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijsrtjournal.com [ijsrtjournal.com]

- 11. japsonline.com [japsonline.com]

- 12. japsonline.com [japsonline.com]

"mechanism of action of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole"

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a versatile heterocyclic pharmacophore integral to numerous biological processes and a cornerstone in medicinal chemistry.[1][2] Its presence in the amino acid histidine allows it to participate in crucial enzymatic reactions and protein functions.[1] This fundamental role in biology has inspired the development of a vast array of imidazole-containing synthetic compounds with a wide spectrum of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4][5][6]

The specific compound, this compound, belongs to a class of substituted imidazoles that have garnered significant attention for their potent and selective inhibitory effects on key signaling proteins. The incorporation of a trifluoromethylphenyl group often enhances biological activity and metabolic stability, making this scaffold a promising candidate for drug development.[7] This guide provides a detailed exploration of the primary molecular mechanisms through which this compound and its close derivatives exert their therapeutic effects, focusing on their well-documented roles as inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase and Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

Primary Mechanism of Action I: Inhibition of p38 MAP Kinase

A predominant mechanism of action for many substituted imidazole compounds is the inhibition of p38 MAP kinase, a key enzyme in the cellular response to inflammatory cytokines and stress.[8][9] The p38 MAP kinase signaling cascade plays a central role in regulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), making it a prime target for anti-inflammatory drug discovery.[8]

The p38 MAP Kinase Signaling Pathway

External stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α and IL-1, activate upstream MAP Kinase Kinases (MKKs), primarily MKK3 and MKK6. These MKKs then phosphorylate and activate p38 MAP kinase. Activated p38, in turn, phosphorylates a variety of downstream targets, including transcription factors (e.g., ATF2, CREB) and other kinases (e.g., MK2), leading to the transcriptional upregulation of pro-inflammatory genes.

Molecular Interaction and Inhibition

Trisubstituted imidazole-based inhibitors, such as the well-studied SB203580, function as ATP-competitive inhibitors.[9][10] They bind to the ATP-binding pocket of the p38 kinase.[9] Crystallographic studies have shown that the pyridinyl ring of these inhibitors forms a critical hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase, while the substituted phenyl ring occupies a hydrophobic pocket.[10] The this compound scaffold mimics this interaction. The imidazole core provides the central scaffold, and the 4-(trifluoromethyl)phenyl group occupies the hydrophobic pocket, contributing to the potency and selectivity of the inhibition.[9] This binding prevents the phosphorylation of p38's downstream targets, thereby blocking the inflammatory cascade.

Primary Mechanism of Action II: Inhibition of TAK1

Another critical target for imidazole-based compounds is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7.[11] TAK1 is a central node in the signaling pathways of multiple pro-inflammatory cytokines, including TNF-α, IL-1, and Toll-like receptor (TLR) ligands.[11][12] Its inhibition represents a powerful strategy for treating inflammatory diseases and certain cancers where these pathways are dysregulated.[11][12]

The TAK1 Signaling Pathway

TAK1 is activated by various upstream signals, leading to the activation of two major downstream pro-inflammatory pathways: the NF-κB pathway and the JNK/p38 MAP kinase pathway.[12] Upon activation, TAK1 phosphorylates and activates the IκB kinase (IKK) complex, which leads to the degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate the transcription of inflammatory and survival genes. Concurrently, TAK1 activates MKKs, which in turn activate JNK and p38 MAP kinases.

Mode of TAK1 Inhibition

Research has identified 2,4-1H-imidazole carboxamides as potent and selective inhibitors of TAK1.[11] X-ray crystallography has revealed that these compounds bind to the kinase domain of TAK1, often in a manner distinct from other known inhibitors, highlighting the unique potential of the imidazole scaffold.[11] By blocking the kinase activity of TAK1, these inhibitors prevent the downstream activation of both the NF-κB and JNK/p38 pathways, leading to a broad anti-inflammatory effect and sensitization of tumor cells to apoptosis.[11]

Experimental Protocol: In Vitro p38 MAP Kinase Inhibitory Activity

To evaluate the anti-inflammatory potential of compounds like this compound, which is indicative of p38 MAP kinase inhibition, an in vitro albumin denaturation assay can be performed. Protein denaturation is a well-documented cause of inflammation, and the ability of a compound to prevent it suggests anti-inflammatory activity.[8]

Step-by-Step Methodology: Albumin Denaturation Assay

-

Preparation of Solutions:

-

Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in distilled water.

-

Prepare stock solutions of the test compound (e.g., this compound) and a standard reference drug (e.g., Adezmapimod (SB203580)) in a suitable solvent like DMSO.[8] Create a series of dilutions to test a range of concentrations.

-

-

Assay Setup:

-

In a set of test tubes, add 0.2 mL of the BSA solution.

-

Add 2.8 mL of phosphate-buffered saline (PBS), pH 6.3.

-

Add 0.1 mL of the test compound or standard drug solution at various concentrations. A control tube should receive 0.1 mL of the solvent (DMSO).

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.

-

-

Measurement:

-

After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the percentage inhibition of denaturation using the following formula:

-

% Inhibition = [(Absorbance_Control - Absorbance_Test) / Absorbance_Control] * 100

-

-

-

Data Analysis:

-

Plot the percentage inhibition against the compound concentration to determine the IC50 value, which is the concentration required to inhibit 50% of the protein denaturation.

-

Quantitative Data Summary

The inhibitory potency of imidazole derivatives against p38 MAP kinase is typically quantified by their IC50 values. Lower IC50 values indicate higher potency. The following table summarizes representative data for imidazole-based p38 inhibitors.

| Compound | Target | IC50 Value (nM) | Reference |

| Adezmapimod (SB203580) (Reference) | p38 MAP Kinase | 222.44 ± 5.98 nM | [8] |

| Compound AA6 (N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide) | p38 MAP Kinase | 403.57 ± 6.35 nM | [8] |

Other Potential Mechanisms of Action

While inhibition of p38 MAP kinase and TAK1 are the most prominently documented mechanisms, the imidazole scaffold is known for its diverse biological activities. Depending on the substitution pattern, derivatives can exhibit other effects:

-

Antifungal Activity: Many imidazole-based drugs (e.g., ketoconazole, clotrimazole) are potent antifungal agents that work by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, a key component of the fungal cell membrane.[2][3]

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Certain derivatives, such as 1-(2-(trifluoromethyl)phenyl)imidazole (TRIM), have been identified as potent inhibitors of nNOS, an enzyme involved in neurotransmission, suggesting potential applications in neurological disorders.[13]

Conclusion

The this compound core structure is a highly effective pharmacophore primarily targeting key kinases in inflammatory signaling pathways. Its mechanism of action is centered on the potent, ATP-competitive inhibition of p38 MAP kinase and TAK1. By blocking these central nodes, compounds based on this scaffold can effectively suppress the production of pro-inflammatory cytokines and modulate critical cellular processes related to inflammation and cell survival. The versatility of the imidazole ring, combined with the favorable properties imparted by the trifluoromethylphenyl group, underscores its significant potential in the development of novel therapeutics for a range of inflammatory diseases, cancers, and other disorders.

References

- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00547]

- Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm500473t]

- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10219001/]

- Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21428890/]

- Divers Pharmacological Significance of Imidazole Derivatives- A Review. ResearchGate. [URL: https://www.researchgate.

- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. [URL: https://www.ijfmr.com/papers/2023/5/7273.pdf]

- Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/admin/php/uploads/583_pdf.pdf]

- Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/abstract.php?articleid=583]

- 1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3588556/]

- Imidazole-based p38 MAP kinase inhibitors. ResearchGate. [URL: https://www.researchgate.

- TAK1 Inhibitors as Anti-Cancer Agents. Roswell Park Comprehensive Cancer Center. [URL: https://www.roswellpark.org/tak1-inhibitors-anti-cancer-agents]

- 2-(4-Fluorophenyl)-1H-imidazole. Chem-Impex. [URL: https://www.chemimpex.com/products/2-4-fluorophenyl-1h-imidazole]

- Review of pharmacological effects of imidazole derivatives. ResearchGate. [URL: https://www.researchgate.

- Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://www.wjpps.com/wjpps_controller/abstract_ivew/1199]

- Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4163539/]

- Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). American Chemical Society - ACS Figshare. [URL: https://figshare.com/articles/journal_contribution/Discovery_of_Type_II_Inhibitors_of_TGF_beta_-Activated_Kinase_1_TAK1_and_Mitogen-Activated_Protein_Kinase_Kinase_Kinase_Kinase_2_MAP4K2_/1893356]

- 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3795415/]

- 1-[2-(Trifluoromethyl)phenyl]imidazole. Ossila. [URL: https://www.ossila.com/products/1-2-trifluoromethyl-phenyl-imidazole]

- 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2983138/]

- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. ResearchGate. [URL: https://www.researchgate.

- Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/136]

- Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong Lab. [URL: http://crystal.tong-lab.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [URL: https://www.jelsciences.com/articles/jbres1468.pdf]

- 2-(4-Fluoro-phen-yl)-1,4,5-triphenyl-1H-imidazole. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21587513/]

- 1-(4-Methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3588562/]

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955122/]

- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11249673/]

- Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents. Request PDF - ResearchGate. [URL: https://www.researchgate.

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. rjptonline.org [rjptonline.org]

- 4. japsonline.com [japsonline.com]

- 5. japsonline.com [japsonline.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. jelsciences.com [jelsciences.com]

- 8. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 13. ossila.com [ossila.com]

"in vitro studies of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole"

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole

Authored by: A Senior Application Scientist

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific compound, this compound, incorporates a trifluoromethylphenyl group, a substitution known to enhance metabolic stability and binding affinity through its lipophilic and electron-withdrawing nature. This guide provides a comprehensive framework for the in vitro investigation of this compound, designed for researchers in drug discovery and development. We will move beyond simple protocols to explain the scientific rationale behind each experimental step, ensuring a robust and logical investigative workflow.

Foundational Assessment: Cytotoxicity and Antiproliferative Activity

Expertise & Experience: Before exploring any specific mechanism, it is imperative to establish the fundamental effect of a compound on cell viability and proliferation. This initial screening provides a therapeutic window and identifies potential anticancer efficacy. The choice of cell lines is critical; a panel should include representative models of cancers where imidazole derivatives have shown promise, alongside a non-cancerous cell line to gauge selectivity and potential toxicity to healthy tissue.[4][5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[4][6]

-

Cell Seeding: Plate cells (e.g., A549 lung carcinoma, MCF-7 breast cancer, SH-SY5Y neuroblastoma, and HEK293 normal kidney cells) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in each well with the medium containing the compound or vehicle control (DMSO, typically ≤0.1%).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Mitochondrial dehydrogenases in living cells will convert the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Expected IC₅₀ Values

All quantitative data should be summarized for clear interpretation.

| Cell Line | Type | Hypothetical IC₅₀ (µM) | Selectivity Index (SI)¹ |

| A549 | Non-Small Cell Lung Cancer | 15.2 ± 1.8 | 4.8 |

| MCF-7 | Breast Adenocarcinoma | 21.5 ± 2.3 | 3.4 |

| SH-SY5Y | Neuroblastoma | 35.0 ± 3.1 | 2.1 |

| HEK293 | Normal Human Embryonic Kidney | 73.4 ± 5.6 | - |

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Investigation of Anti-Neuroinflammatory Potential

Trustworthiness: The imidazole scaffold is present in compounds with known anti-inflammatory effects.[7] Neuroinflammation is a critical process in neurodegenerative diseases, driven by glial cells like microglia and astrocytes.[8][9] A trustworthy in vitro model involves stimulating these cells with an inflammatory agent like lipopolysaccharide (LPS) and measuring the subsequent inhibition of inflammatory mediators.[7]

Signaling Pathway: LPS-Induced Neuroinflammation

LPS, a component of Gram-negative bacteria, activates microglia through Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cytokines like TNF-α and IL-6.[9] Our hypothesis is that this compound may interfere with this pathway.

Caption: Logical workflow for investigating the anticancer mechanism of action.

Experimental Protocols: Cell Cycle and Apoptosis

-

Cell Treatment: Treat cancer cells (e.g., A549) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Cycle Analysis:

-

Harvest and fix the cells in ice-cold 70% ethanol.

-

Wash and resuspend cells in PBS containing RNase A and Propidium Iodide (PI).

-

Analyze the DNA content using a flow cytometer. An accumulation of cells in G1, S, or G2/M phases indicates cell cycle arrest.

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Harvest the treated cells (do not fix).

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Analyze immediately by flow cytometry. An increase in Annexin V-positive cells confirms the induction of apoptosis.

-

References

-

Synthesis of 2-(4-hydroxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole. (n.d.). World of Molecules. Retrieved from [Link]

-

Giménez-Llort, L., et al. (2023). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. International Journal of Molecular Sciences. Available from: [Link]

-

Dake, S. A., et al. (2018). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Journal of Organic & Inorganic Chemistry. Available from: [Link]

-

Gayathri, P., et al. (2010). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

Mohandas, T., et al. (2012). 1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

Zala, S. P., et al. (2012). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

Dake, S. A., et al. (2017). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Journal of Organic & Inorganic Chemistry. Available from: [Link]

-

Elahian, F., et al. (2019). Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. ResearchGate. Available from: [Link]

-

Zala, S. P., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. Available from: [Link]

- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. (n.d.). Google Patents.

-

Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (2023). International Journal for Multidisciplinary Research. Available from: [Link]

-

In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2024). Scientific Reports. Available from: [Link]

-

Jian, F., et al. (2008). 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

Rossa, T., et al. (2021). Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole. Mediators of Inflammation. Available from: [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2020). Current Bioactive Compounds. Available from: [Link]

-

Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2022). Molecules. Available from: [Link]

-

Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases. (2018). Journal of Medicinal Chemistry. Available from: [Link]

-

Spampinato, S. F., et al. (2024). Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders. International Journal of Molecular Sciences. Available from: [Link]

-

Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. (2020). RSC Advances. Available from: [Link]

-

The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets. (2023). Frontiers in Immunology. Available from: [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. japsonline.com [japsonline.com]

- 4. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 7. Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders [mdpi.com]

- 9. Frontiers | The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets [frontiersin.org]

Technical Guide: Investigating 2-(4-(trifluoromethyl)phenyl)-1H-imidazole as a Potential Therapeutic Agent

Authored for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Executive Summary & Rationale

The 2-phenyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4][5] The specific compound, 2-(4-(trifluoromethyl)phenyl)-1H-imidazole, incorporates a trifluoromethyl (CF3) group on the phenyl ring. This modification is a common strategy in drug design to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, potentially augmenting the compound's therapeutic profile.

Initial structural analysis and a review of analogous compounds strongly suggest that a primary therapeutic avenue for this molecule is the inhibition of protein kinases, which are critical regulators of cellular signaling.[6][7][8] Specifically, the p38 mitogen-activated protein kinase (MAPK) pathway, a central mediator of inflammatory responses, stands out as a high-probability target.[9][10][11] Dysregulation of p38 MAPK signaling is implicated in a host of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in cancer and neurodegenerative disorders.[10][12][13][14]

This guide provides a comprehensive framework for the systematic evaluation of this compound, with a primary focus on its potential as a p38 MAPK inhibitor. We will detail the biological rationale, outline a robust experimental workflow from in vitro validation to cellular functional assays, and provide actionable protocols to empower your research and development efforts.

Primary Hypothesized Target: p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a cornerstone of the cellular response to stress and pro-inflammatory stimuli like lipopolysaccharide (LPS).[11][15] Activation of this pathway triggers the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), making it a prime target for anti-inflammatory drug development.[9][12][16] The four main isoforms of p38 are α, β, γ, and δ, with p38α being the most critical for inflammatory processes.[11][17]

Inhibitors targeting p38 MAPK are typically ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.[13][18] A crucial interaction for many imidazole-based inhibitors is the formation of a hydrogen bond with the backbone NH of methionine 109 (Met109) in the hinge region of the p38 active site.[13][19]

The logical flow for validating this hypothesis involves a multi-tiered approach:

-

Biochemical Confirmation: Does the compound directly inhibit the enzymatic activity of purified p38 MAPK?

-

Cellular Target Engagement: Does the compound block p38 MAPK signaling within a relevant cell model?

-

Phenotypic Confirmation: Does inhibiting the target in cells lead to the desired anti-inflammatory effect?

Signaling Pathway Diagram

Caption: Figure 1. The p38 MAPK signaling pathway and the point of inhibition.

Experimental Validation Workflow

A rigorous, phased approach is essential to validate the compound's mechanism of action and therapeutic potential.

Experimental Workflow Diagram

Caption: Figure 2. Phased experimental workflow for target validation.

Detailed Experimental Protocols

Phase 1: In Vitro Biochemical Kinase Assay (IC50 Determination)

Objective: To quantify the direct inhibitory effect of the compound on the enzymatic activity of purified p38α MAPK.

Methodology: A luminescence-based kinase assay, such as ADP-Glo™, is a robust, high-throughput method.[18] It measures the amount of ADP produced in the kinase reaction, which is inversely correlated with the inhibitor's potency.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

Reaction Setup (384-well plate):

-

Kinase Reaction Initiation:

-

Prepare an ATP solution in kinase reaction buffer. The final ATP concentration should be near the Km for p38α to ensure competitive binding can be accurately measured.[18]

-

Add 2 µL of the ATP solution to each well to start the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.[18]

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-